3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone
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Overview
Description
3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopropyl ketone moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups, known for their electron-withdrawing effects and stability.
Preparation Methods
The synthesis of 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding, particularly in the context of drug design.
Medicine: Due to its stability and bioactivity, it is explored as a potential lead compound in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its chemical robustness and functional versatility.
Mechanism of Action
The mechanism by which 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Compared to other trifluoromethyl-containing compounds, 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone stands out due to its unique combination of a cyclopropyl ketone moiety and two trifluoromethyl groups. Similar compounds include:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in the rest of the molecular structure.
Cyclopropyl ketones: These compounds contain the cyclopropyl ketone moiety but lack the trifluoromethyl groups.
The presence of both functional groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O/c13-11(14,15)8-3-7(10(19)6-1-2-6)4-9(5-8)12(16,17)18/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLXJDCPLOELMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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